

Cross-referencing analytical data for 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzoic acid

Cat. No.: B042332

[Get Quote](#)

Comparative Analytical Guide for 4-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical data for **4-Chloro-3-hydroxybenzoic acid**, a versatile building block in medicinal chemistry. It is recognized for its role as a potential inhibitor of influenza endonuclease and as a key intermediate in the synthesis of Tie-2 kinase inhibitors for cancer therapy.^{[1][2]} This document compiles spectroscopic and chromatographic data to facilitate its identification, quantification, and quality control in a research and development setting.

Physicochemical Properties

Below is a summary of the key physical and chemical properties of **4-Chloro-3-hydroxybenzoic acid**.

Property	Value	Reference
CAS Number	34113-69-4	[1] [3]
Molecular Formula	C ₇ H ₅ ClO ₃	[3] [4]
Molecular Weight	172.57 g/mol	[1] [3]
InChI Key	SCPUNJAMWFAYED- UHFFFAOYSA-N	
SMILES String	C1=CC(=C(C=C1C(=O)O)O)Cl	

Spectroscopic Data

This section provides available spectroscopic data for **4-Chloro-3-hydroxybenzoic acid**. For comparative purposes, data for structurally related compounds are also included where direct data is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a critical technique for confirming the chemical structure of **4-Chloro-3-hydroxybenzoic acid**.

Table 1: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) and Multiplicity	Reference
4-Chloro-3-hydroxybenzoic acid	CD ₃ OD	δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H)	[1]
4-Chlorobenzoic acid (for comparison)	DMSO-d ₆	δ 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)	[5]
3-Chlorobenzoic acid (for comparison)	DMSO	δ 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)	[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2: Mass Spectrometry Data

Compound	Ionization Mode	[M-H] ⁻ (m/z)	Reference
4-Chloro-3-hydroxybenzoic acid	LRMS APCI	171	[1]
3-Chloro-4-hydroxybenzoic acid (isomer)	Electron Ionization	172 (M ⁺)	[7]
4-Hydroxybenzoic acid (related compound)	ESI-MS/MS	137 → 93	[8]

Infrared (IR) Spectroscopy

While specific IR data for **4-Chloro-3-hydroxybenzoic acid** is not readily available, the expected characteristic peaks can be inferred from similar structures. Data for 4-hydroxybenzoic acid is provided for comparison.

Table 3: Comparative IR Spectral Data

Compound	Technique	Key Stretching Peaks (cm ⁻¹)	Reference
4-Hydroxybenzoic acid (for comparison)	KBr	3449 (Carboxylic acid -OH), 1663 (C=O), 1588 (Phenolic -OH)	[9]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying **4-Chloro-3-hydroxybenzoic acid**.

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for **4-Chloro-3-hydroxybenzoic acid** is not detailed in the provided results, general methods for hydroxybenzoic acids are applicable. These compounds are typically analyzed using reversed-phase chromatography.

Table 4: General HPLC Conditions for (Hydroxy)benzoic Acids

Parameter	Typical Conditions	Reference
Column	Reversed-phase C18 or Biphenyl	[8][10]
Mobile Phase	Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., formic or phosphoric acid)	[8][10][11]
Detector	UV	[10]
Flow Rate	~1.0 mL/min	[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results.

Protocol 1: ^1H NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **4-Chloro-3-hydroxybenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the ^1H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol 2: HPLC Purity Analysis

- Stock Solution Preparation: Accurately weigh and dissolve a known amount of **4-Chloro-3-hydroxybenzoic acid** in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL.[13]
- Instrumentation: Utilize an HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5-μm particle size).[14]
- Chromatographic Conditions:
 - Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: Set based on the UV absorbance maximum of the analyte.

- Analysis: Equilibrate the column with the initial mobile phase composition. Inject a fixed volume (e.g., 10 μ L) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

Protocol 3: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the sample (typically in the μ g/mL range) in a solvent compatible with the ionization source, such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition (Negative Ion Mode):
 - Infuse the sample solution into the ion source.
 - Acquire the full scan mass spectrum to identify the deprotonated molecule $[M-H]^-$.
 - For structural confirmation, perform tandem MS (MS/MS) on the precursor ion to observe characteristic fragment ions.

Visualized Workflow and Pathways

Diagrams can effectively illustrate experimental processes and relationships.

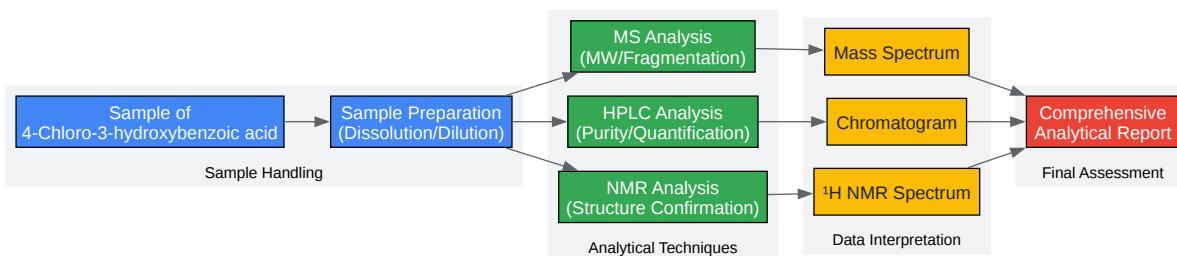


Figure 1. Analytical Workflow for 4-Chloro-3-hydroxybenzoic Acid

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for **4-Chloro-3-hydroxybenzoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-hydroxybenzoic acid | 34113-69-4 [m.chemicalbook.com]
- 2. nbinno.com [nbino.com]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-3-hydroxybenzoic acid | C7H5ClO3 | CID 141872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 3-Chloro-4-hydroxybenzoic acid [webbook.nist.gov]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cross-referencing analytical data for 4-Chloro-3-hydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042332#cross-referencing-analytical-data-for-4-chloro-3-hydroxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com